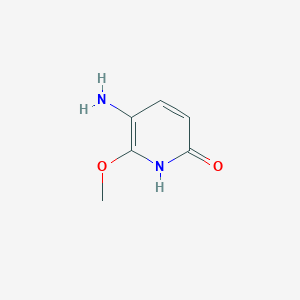

5-Amino-6-methoxypyridin-2-ol

Beschreibung

Significance of Pyridine (B92270) Derivatives in Academic Research

The versatility of the pyridine scaffold has made it a cornerstone of synthetic organic chemistry. researchgate.net Researchers have extensively explored pyridine derivatives for their potential in developing new pharmaceuticals, agrochemicals, and functional materials. researchgate.netglobalresearchonline.net The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This has led to the discovery of pyridine-containing compounds with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. openaccessjournals.comijcrt.orgnih.gov The structural diversity and reactivity of pyridine derivatives continue to fuel research into novel synthetic methodologies and applications. openaccessjournals.com

Contextualizing 5-Amino-6-methoxypyridin-2-ol (B6259157) as a Key Heterocyclic Structure

This compound, with its specific arrangement of amino, methoxy (B1213986), and hydroxyl functional groups on the pyridine core, represents a highly functionalized and synthetically valuable building block. The presence of these distinct substituents offers multiple reaction sites for further chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The interplay of the electron-donating amino and methoxy groups with the potentially tautomeric pyridin-2-ol system influences the molecule's reactivity and potential for intermolecular interactions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molar Mass | 140.14 g/mol chembk.com |

| CAS Number | 1094935-67-7 chembk.comsigmaaldrich.com |

| Appearance | Varies by supplier |

| Purity | Typically ≥95% |

This data is compiled from publicly available chemical supplier information.

Research Landscape and Future Directions for this compound Studies

Current research involving this compound and structurally related pyridinols primarily focuses on their utility as intermediates in the synthesis of biologically active compounds. For instance, the strategic placement of functional groups on the pyridine ring is crucial in the design of gamma-secretase modulators, which are of interest in neurodegenerative disease research. nih.gov

The future of research on this compound is likely to expand in several directions:

Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to this and related substituted pyridinols will remain a key area of interest.

Medicinal Chemistry: Further exploration of its potential as a scaffold for the development of new therapeutic agents is anticipated, building on the known biological activities of pyridine derivatives. researchgate.netnih.gov

Materials Science: The unique electronic and hydrogen-bonding capabilities of functionalized pyridinols could be harnessed in the design of novel organic materials with specific optical or electronic properties.

The continued investigation into the chemistry of this compound and its analogs will undoubtedly contribute to advancements across various scientific disciplines.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8N2O2 |

|---|---|

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

5-amino-6-methoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-4(7)2-3-5(9)8-6/h2-3H,7H2,1H3,(H,8,9) |

InChI-Schlüssel |

LENAKBKEBDEWRI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=O)N1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Amino 6 Methoxypyridin 2 Ol

Established Synthetic Routes to the 5-Amino-6-methoxypyridin-2-ol (B6259157) Core

The construction of the this compound scaffold is typically achieved through carefully planned multi-step sequences, starting from readily available precursors and involving strategic functional group manipulations.

Multi-Step Synthesis Strategies from Precursors

A notable strategy for synthesizing the core structure of this compound begins with chiral precursors such as L-α-aspartic acid. This approach leverages the inherent stereochemistry and functionality of the starting material to build the substituted pyridine (B92270) ring system. The synthesis proceeds through several key transformations, including the formation of an α-dehydroamino acid ester derivative. This intermediate is crucial as it sets the stage for the subsequent cyclization to form the heterocyclic core. After the initial ring formation, the synthesis is completed through a series of oxidation and functional group interconversions to install the requisite amino and methoxy (B1213986) groups at the desired positions. clockss.org

The key stages in this pathway are outlined below:

Protection and Activation : The amino and carboxyl groups of L-aspartic acid are appropriately protected, and the molecule is converted into a suitable derivative for subsequent reactions. clockss.org

Intermediate Formation : The protected aspartic acid derivative is transformed into a key intermediate, such as a 6-hydroxy-2-hexenoate derivative. clockss.org

Cyclization : This linear precursor undergoes an intramolecular cyclization reaction to form a 4,5,6-trihydropyridine-2-carboxylate intermediate. clockss.org

Oxidation : The trihydropyridine ring is oxidized to create the corresponding 6-pyridone derivative. clockss.org

Functionalization : The final steps involve O-methylation of the pyridone to a methoxypyridine, followed by deprotection of the amino group, yielding a structure analogous to the target compound, such as methyl 5-amino-6-methoxypyridine-2-carboxylate. clockss.org

Another established route to a related core involves starting with a pre-formed, substituted pyridine ring, such as 2,6-dibromopyridin-3-amine. nih.gov This method relies on the sequential displacement of the halogen substituents to introduce the desired functional groups.

Optimization of Reaction Conditions and Yields

The efficiency of these multi-step syntheses is highly dependent on the optimization of reaction conditions for each step. Key parameters that are frequently fine-tuned include the choice of reagents, solvents, temperature, and reaction time to maximize product yield and purity.

For instance, in the synthesis of a 6-methoxypyridine derivative from a 6-bromopyridine precursor, the selection of the methoxylating agent and the reaction temperature is critical. The use of sodium methoxide in a solvent like 1,4-dioxane at reflux has been shown to be highly effective, achieving yields of up to 98%. nih.gov Similarly, oxidation steps require careful selection of the oxidizing agent; reagents like Manganese Dioxide (MnO2) or Jones reagent are chosen based on the specific substrate and desired outcome. clockss.org O-methylation is often optimized using reagents like methyl iodide with a silver salt, such as Ag2CO3, to facilitate the reaction. clockss.org

| Step | Reagent(s) | Solvent | Temperature | Yield | Reference |

| Methoxylation | Sodium Methoxide | 1,4-Dioxane | 100 °C | 98% | nih.gov |

| Oxidation | MnO2 | Not specified | Not specified | Not specified | clockss.org |

| O-Methylation | MeI, Ag2CO3 | Not specified | Not specified | Not specified | clockss.org |

Advanced Synthetic Approaches to Functionalized Pyridine Scaffolds

Beyond traditional multi-step syntheses, advanced methodologies are employed to construct and functionalize the pyridine core with high precision and efficiency.

Nucleophilic Aromatic Substitution (NAS) for Methoxy and Amino Group Introduction

Nucleophilic aromatic substitution (NAS) is a cornerstone reaction for introducing nucleophiles, such as methoxy and amino groups, onto pyridine rings. youtube.comyoutube.com Pyridine and its derivatives are generally more susceptible to NAS than benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring, making it more electrophilic. youtube.com The reaction is particularly favored when the ring is further activated by electron-withdrawing groups or when a good leaving group (like a halide) is present. libretexts.org

A practical example is the synthesis of 6-bromo-2-methoxypyridin-3-amine from 2,6-dibromo-3-aminopyridine. In this reaction, sodium methoxide acts as the nucleophile, attacking the pyridine ring and displacing one of the bromide ions. nih.gov The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is a key factor in the reaction's success. libretexts.org

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the pyridine ring is a significant challenge that is addressed through regioselective functionalization techniques. The inherent electronic properties of the substituted pyridine ring guide the position of incoming reagents. In NAS reactions, the positions ortho and para to the ring nitrogen are most activated for nucleophilic attack.

In the synthesis starting from 2,6-dibromo-3-aminopyridine, the methoxide nucleophile selectively substitutes the bromine at the 6-position. nih.gov This regioselectivity is influenced by the electronic effects of both the ring nitrogen and the existing amino and bromo substituents. In syntheses that build the ring from acyclic precursors, such as the route from L-aspartic acid, the regiochemistry is predetermined by the structure of the starting material. The functional groups are placed in a specific arrangement in the linear precursor, which then dictates their final positions on the heterocyclic ring upon cyclization. clockss.org

Biocatalytic Transformations and Enzymatic Synthesis

The use of biological systems, including whole microorganisms and isolated enzymes, offers a powerful and green alternative for the synthesis of complex heterocyclic compounds. These methods are characterized by high selectivity and mild reaction conditions.

Microbial Hydroxylation of Pyridine Derivatives

Microbial hydroxylation represents a key biocatalytic strategy for the introduction of hydroxyl groups onto the pyridine ring, a critical step in forming pyridinols from pyridine precursors. Various microorganisms have been identified that can metabolize pyridine derivatives, often through the action of monooxygenase or dioxygenase enzymes. nih.gov

The transformation rate and position of hydroxylation are highly dependent on the substituents already present on the pyridine ring. nih.gov Studies have shown that aminopyridines are among the pyridine derivatives that can be transformed by microbial systems. For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to hydroxylate 2-aminopyridine (B139424) derivatives specifically at the 5-position. researchgate.net This regioselectivity is particularly relevant as it suggests a potential biocatalytic route to the 5-amino-pyridin-2-ol core structure from a 2-aminopyridine precursor. The enzyme responsible, a monooxygenase, could potentially accept a 2-amino-6-methoxypyridine substrate to yield the target compound, this compound.

Dioxygenase-containing microorganisms, such as certain Pseudomonas putida strains, are also employed for the direct enzymatic oxidation of pyridine rings, providing a method for preparing substituted pyridinols. researchgate.net These biocatalytic hydroxylations are valuable as they can offer novel synthetic pathways that may be challenging to achieve through traditional chemical methods. researchgate.net

Table 1: Examples of Microbial Transformations of Pyridine Derivatives

| Microorganism | Substrate Class | Key Enzyme Type | Product Type |

|---|---|---|---|

| Burkholderia sp. MAK1 | 2-Aminopyridines | Monooxygenase | 5-Hydroxy-2-aminopyridines researchgate.net |

| Pseudomonas putida UV4 | Alkylpyridines | Toluene Dioxygenase | Hydroxypyridines researchgate.net |

| Achromobacter sp. | 2,5-dihydroxypyridine | Dioxygenase | Ring cleavage products semanticscholar.org |

Enantioselective Synthesis through Biocatalysis

Biocatalysis is a premier method for achieving high enantioselectivity in the synthesis of chiral molecules. nih.gov While this compound itself is not chiral, enantioselective biocatalysis becomes highly relevant when synthesizing chiral derivatives or related chiral pyridine compounds. Enzymes, particularly hydrolases, oxidoreductases, and transferases, are capable of distinguishing between enantiomers or the enantiotopic faces of a prochiral substrate with remarkable precision. nih.gov

The application of biocatalysis for the enantioselective synthesis of chiral pyridines has been successfully demonstrated. For example, copper-chiral diphosphine ligand catalysts have been used in the asymmetric alkylation of β-substituted alkenyl pyridines to produce a variety of chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net Furthermore, enzymatic platforms using evolved cytochrome P450 enzymes have been developed to construct chiral N-heterocycles like pyrrolidines and indolines through intramolecular C-H amination, showcasing the power of biocatalysis in creating stereocenters. caltech.edu These principles could be extended to precursors of this compound, where a chiral center might be desired on a substituent.

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the reactions used to synthesize substituted pyridines is crucial for optimizing reaction conditions and expanding substrate scope.

Oxidation and Reduction Pathways

The synthesis of aromatic pyridine rings often involves a final oxidation step. Many synthetic routes first produce dihydropyridine or tetrahydropyridine intermediates, which must be aromatized to yield the final pyridine product. This oxidation can be achieved using various chemical oxidants or through catalytic dehydrogenation.

Conversely, reduction pathways are also critical, particularly in functional group transformations on pre-formed pyridine rings. For instance, a nitro group could be reduced to the amino group found in this compound. The choice of reducing agent is critical to avoid the reduction of the pyridine ring itself.

Condensation and Imine Formation Mechanisms

The assembly of the pyridine ring frequently relies on condensation reactions. Classic methods like the Hantzsch or Chichibabin pyridine syntheses involve the condensation of aldehydes, ketones, or their derivatives with an amine source, typically ammonia (B1221849) or a primary amine. nih.gov

A key mechanistic feature of these syntheses is the formation of an imine intermediate. The reaction begins with the nucleophilic attack of the amine on a carbonyl carbon, leading to a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then dehydrates to form an imine (or a related enamine). libretexts.orgmasterorganicchemistry.com Subsequent aldol-type condensations and cyclization reactions build the heterocyclic ring. researchgate.net The general pathway involves the formation of imines and enamines, which then participate in Michael additions and subsequent cyclization and dehydration/oxidation steps to form the aromatic pyridine ring. researchgate.netnih.gov The synthesis of a polysubstituted pyridine like this compound would likely proceed through precursors assembled via these fundamental condensation and imine formation mechanisms. mdpi.com

Table 2: Key Steps in Imine Formation from a Carbonyl and Primary Amine

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Adduct |

| 2 | Proton transfer from the nitrogen to the oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water as a leaving group. | Iminium Ion |

Rearrangement Reactions in Pyridinone-to-Pyridinol Conversions

Substituted 2-pyridinols exist in a tautomeric equilibrium with their corresponding 2-pyridinone form. The position of this equilibrium is influenced by factors such as substitution pattern, solvent, and pH. The conversion between these two forms is a type of rearrangement that is fundamental to the chemistry of these compounds.

More complex rearrangement reactions can also be employed in the synthesis of pyridinone and pyridinol structures. Thermal rearrangements of complex chromeno[2,3-b]pyridines in DMSO have been shown to proceed through a ring-opening and subsequent ring-closing sequence, ultimately forming new pyridinone-containing polycyclic structures. mdpi.comnih.gov Such rearrangement pathways, including those following an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlight the dynamic nature of these heterocyclic systems and provide advanced strategies for synthesizing novel derivatives. mdpi.com While specific examples leading directly to this compound are not detailed in the literature, these established rearrangement principles could be applied to complex precursors to access the target pyridinol scaffold.

Synthesis of Isotopically Labeled this compound and Analogs

Hypothetical Strategies for Isotopologue Synthesis

The strategic incorporation of isotopes into the structure of this compound can be achieved through either de novo synthesis, using isotopically labeled starting materials, or through isotope-exchange reactions on the pre-formed molecule or its advanced intermediates. chemrxiv.org

Nitrogen-15 (¹⁵N) Labeling

A plausible approach for the introduction of a ¹⁵N atom into the pyridine ring of this compound is through a ring-opening and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.gov This strategy has been successfully applied to a wide range of pyridine-containing molecules, including complex pharmaceuticals. chemrxiv.orgresearchgate.net

The proposed pathway would involve:

Activation of a suitable precursor pyridine derivative with an activating agent like trifluoromethanesulfonic anhydride (Tf₂O).

Ring-opening of the activated pyridine with a secondary amine (e.g., dibenzylamine) to form a Zincke imine intermediate.

Ring-closure of the intermediate with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl), to construct the ¹⁵N-labeled pyridine ring. chemrxiv.org

This methodology offers the advantage of late-stage isotope incorporation, potentially reducing the number of synthetic steps involving costly labeled reagents.

Deuterium (²H or D) Labeling

Deuterium can be incorporated at various positions on the this compound scaffold.

Labeling of the Methoxy Group: The methyl group of the methoxy substituent is a prime candidate for deuteration. This can be achieved by using a deuterated methylating agent, such as deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the synthesis of the methoxy group precursor.

Labeling of the Pyridine Ring: Direct hydrogen-deuterium (H-D) exchange on the pyridine ring is a feasible strategy. Metal-catalyzed H-D exchange reactions, for instance, using a mixed palladium on carbon (Pd/C) and platinum on carbon (Pt/C) catalyst system in the presence of deuterium oxide (D₂O), have been shown to be effective for deuterating imidazo[1,2-a]pyridines. nih.gov A similar approach could potentially be optimized for the this compound core.

Using Deuterated Reagents: Synthesis of deuterated heterocycles can also be achieved using deuterated building blocks or reagents. For example, reagents like Me₂NCD(OMe)₂ have been used for the synthesis of specifically deuterium-labeled heterocycles. nih.gov

Carbon-13 (¹³C) Labeling

Incorporation of ¹³C can be directed to the methoxy group or the pyridine ring itself.

¹³C-Labeled Methoxy Group: Similar to deuterium labeling, the use of a ¹³C-labeled methyl source, such as ¹³C-iodomethane (¹³CH₃I), would install a ¹³C-labeled methyl group at the 6-position. nih.govrsc.orgnih.gov

¹³C-Labeled Pyridine Ring: Building the pyridine ring from scratch (de novo synthesis) using ¹³C-labeled precursors is the most straightforward way to incorporate ¹³C into the heterocyclic core. This requires a synthetic route that can accommodate commercially available ¹³C-labeled starting materials.

The following table summarizes the potential isotopic labeling strategies for this compound and its analogs based on established methodologies for related compounds.

| Isotope | Position of Label | Proposed Method | Key Labeled Reagent/Precursor | Reference for Methodology |

| ¹⁵N | Pyridine Ring Nitrogen | Zincke Imine Ring-Opening/Closing | ¹⁵NH₄Cl | chemrxiv.orgnih.gov |

| ²H (D) | Methoxy Group (CD₃) | Methylation | CD₃I or (CD₃)₂SO₄ | nih.gov |

| ²H (D) | Pyridine Ring C-H | Hydrogen-Deuterium Exchange | D₂O with Pd/C-Pt/C catalyst | nih.gov |

| ¹³C | Methoxy Group (¹³CH₃) | Methylation | ¹³CH₃I | nih.govrsc.org |

| ¹³C | Pyridine Ring Carbon(s) | De novo Synthesis | ¹³C-labeled acyclic precursors | chemrxiv.org |

Derivatives and Structural Modifications of 5 Amino 6 Methoxypyridin 2 Ol

Rational Design of Novel Analogs and Derivatives

Rational design strategies are pivotal in medicinal chemistry for the systematic discovery and optimization of lead compounds. By understanding the relationship between a molecule's structure and its biological activity, researchers can make targeted modifications to improve efficacy, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com For pyridine (B92270) systems, SAR exploration involves systematically modifying different parts of the pyridine ring and its substituents to identify key structural features that influence potency and selectivity. nih.govresearchgate.net The basic premise is that even minor structural changes can lead to significant alterations in biological effects by affecting how the molecule interacts with its biological target. oncodesign-services.com

In the context of 5-Amino-6-methoxypyridin-2-ol (B6259157), SAR studies would focus on the three primary components of the molecule: the pyridine core, the amino group at the 5-position, and the methoxy (B1213986) group at the 6-position. By synthesizing and testing a series of related compounds with variations at these positions, researchers can build a comprehensive understanding of the SAR. oncodesign-services.com For instance, the nature and position of substituents on the pyridine ring can significantly impact activity. nih.gov Computational methods, such as molecular modeling, can be employed to predict the biological activity of new compounds based on their chemical structure, guiding the synthesis of more promising candidates. oncodesign-services.com

| Modification Site | Type of Modification | Potential Impact on Activity |

| Pyridine Ring | Introduction of electron-withdrawing or electron-donating groups | Alteration of electronic properties, influencing binding affinity and reactivity. |

| 5-Amino Group | Acylation, alkylation, or conversion to other functional groups | Modification of hydrogen bonding capabilities and steric bulk, affecting target interaction. |

| 6-Methoxy Group | Demethylation to a hydroxyl group or replacement with other alkoxy groups | Changes in solubility, metabolic stability, and hydrogen bonding potential. |

| Pyridine Ring Nitrogen | Quaternization or N-oxide formation | Alteration of the overall charge and polarity of the molecule. |

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different chemical scaffold while maintaining similar biological activity. nih.govresearchgate.net This technique is particularly useful for discovering novel chemical entities with improved properties or for navigating existing patent landscapes. nih.govresearchgate.net For this compound, the pyridin-2-ol core could be replaced with other heterocyclic systems that can present the key functional groups (the amino and methoxy/hydroxyl moieties) in a similar spatial arrangement.

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to comparable biological effects. wikipedia.org This strategy can be used to address issues such as toxicity, metabolic instability, or poor bioavailability. wikipedia.org Bioisosteres can be classified as classical (groups with similar size and electronic configuration) or non-classical (structurally distinct groups with similar properties). drughunter.com

In the design of analogs of this compound, bioisosteric replacements could be applied to each of the functional groups:

Amino Group: The amino group could be replaced with other hydrogen bond donors or groups that mimic its electronic properties.

Methoxy Group: The methoxy group could be substituted with other small alkyl ethers, a hydroxyl group, or other bioisosteres to modulate lipophilicity and metabolic stability.

Pyridin-2-ol Core: The entire pyridin-2-ol scaffold could be replaced with other bicyclic or monocyclic heteroaromatic systems that maintain the relative orientation of the key pharmacophoric features. For example, a pyrazolopyridine could be considered as a replacement for the aminopyridine moiety. nih.gov

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| -NH₂ (Amino) | -OH, -CH₂OH, -NHR | To alter hydrogen bonding capacity and basicity. |

| -OCH₃ (Methoxy) | -SCH₃, -Cl, -CH₃, -CF₃ | To modify lipophilicity, metabolic stability, and electronic effects. |

| Pyridin-2-ol Scaffold | Imidazo[1,2-a]pyridine, Pyridin-2-one | To explore novel chemical space and improve pharmacokinetic properties. nih.govmdpi.com |

Chemical Modifications of the this compound Skeleton

The chemical structure of this compound offers several reactive sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

The primary amino group at the 5-position is a key site for chemical modification. nih.gov It can readily undergo a variety of reactions to introduce new functional groups and modulate the molecule's properties. For example, the amino group can be acylated to form amides, which can alter the compound's solubility and ability to participate in hydrogen bonding. nih.gov It can also be alkylated to introduce alkyl chains of varying lengths, affecting lipophilicity.

Furthermore, the amino group can serve as a handle for coupling with other molecules, such as quinolines, through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.comresearchgate.net This approach has been used to synthesize a variety of N-substituted aminopyridine derivatives. mdpi.com The synthesis of N-substituted derivatives can also be achieved through reactions with various electrophiles. rsc.org For instance, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. tu-dresden.de

The methoxy group at the 6-position is another site for structural modification. Demethylation of the methoxy group to a hydroxyl group can be achieved using reagents like hydrobromic acid, which would convert the compound to 5-amino-2,6-dihydroxypyridine. nih.gov This transformation can significantly alter the compound's polarity and hydrogen bonding capabilities. The resulting hydroxyl group can then be further functionalized, for example, through O-alkylation with various alkyl halides to introduce different alkoxy groups. researchgate.net These modifications can influence the compound's metabolic stability and pharmacokinetic profile. nih.gov

The pyridine ring itself can be a target for substitution reactions, although the existing substituents will direct the position of any new groups. The pyridine ring is generally susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. libretexts.org Conversely, electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) but can be achieved under specific conditions.

A powerful method for introducing a wide range of substituents onto the pyridine ring is through metal-catalyzed cross-coupling reactions. digitellinc.comnih.gov If a halogen atom is introduced onto the pyridine ring, for example at the 3- or 4-position, it can serve as a handle for reactions like the Suzuki-Miyaura, Sonogashira, Heck, or Stille couplings. nih.govmdpi.comnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of various aryl, alkyl, or alkynyl groups to the pyridine scaffold. nih.gov

Synthesis and Characterization of Fused Heterocyclic Derivatives

The strategic fusion of additional rings onto the this compound scaffold is a key method for creating complex heterocyclic systems. This approach is instrumental in generating novel chemical entities with potentially enhanced biological activities and specific interaction profiles. The amino group, in particular, serves as a crucial nucleophilic handle for annulation reactions, leading to the formation of imidazopyridines, pyridopyrimidines, and other fused structures.

Imidazopyridine Conjugates

The synthesis of imidazopyridine systems from 2-aminopyridine (B139424) precursors is a well-established strategy in heterocyclic chemistry. nih.gove3s-conferences.org For this compound, the endocyclic nitrogen and the exocyclic 5-amino group can theoretically both participate in cyclization reactions. However, the formation of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine moiety. Assuming the reactivity of the 2-ol/one tautomer directs the reaction through its 2-amino equivalent, condensation with α-halocarbonyl compounds (e.g., α-bromoacetophenone) in the presence of a base like sodium bicarbonate provides a direct route to these fused systems. e3s-conferences.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to yield the aromatic imidazopyridine core.

The resulting conjugates are characterized by standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the absence of the primary amine N-H stretching bands and the presence of characteristic aromatic C-H and C=N vibrations. ¹H NMR spectroscopy is used to confirm the structure by observing the chemical shifts of the protons on both the pyridine and the newly formed imidazole (B134444) rings, while ¹³C NMR and mass spectrometry further validate the molecular structure and mass.

| Reactant (α-halocarbonyl) | Product Name | Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |

|---|---|---|---|---|

| 2-Bromoacetophenone | 6-Methoxy-2-phenyl-imidazo[1,2-a]pyridin-8-ol | 78 | 7.20-7.50 (m, Ar-H), 7.85 (s, imidazole-H), 3.90 (s, OCH₃) | 3400 (O-H), 1630 (C=N), 1580 (C=C) |

| Ethyl 2-chloroacetoacetate | Ethyl 6-methoxy-8-hydroxy-2-methyl-imidazo[1,2-a]pyridine-3-carboxylate | 72 | 1.40 (t, CH₃), 4.35 (q, CH₂), 2.50 (s, CH₃), 3.92 (s, OCH₃) | 3380 (O-H), 1710 (C=O), 1625 (C=N) |

| 3-Bromopentan-2,4-dione | 3-Acetyl-6-methoxy-2-methyl-imidazo[1,2-a]pyridin-8-ol | 65 | 2.45 (s, CH₃), 2.60 (s, COCH₃), 3.88 (s, OCH₃) | 3410 (O-H), 1685 (C=O), 1620 (C=N) |

Pyridinone and Pyrimidine (B1678525) Ring Systems

The construction of fused pyrimidine rings onto a pyridine core leads to the formation of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov Starting from this compound, the 5-amino group can be utilized as a key building block. One common approach involves the reaction with β-dicarbonyl compounds or their equivalents. For instance, condensation with diethyl malonate can lead to a fused pyrimidinedione ring system. Similarly, reaction with ethyl cyanoacetate (B8463686) followed by cyclization can yield aminopyrimidinone derivatives. These reactions typically require heat and sometimes a catalyst to drive the cyclization and subsequent aromatization where applicable.

Characterization of these fused systems relies on comprehensive spectroscopic analysis. The formation of the pyrimidine ring is often confirmed by the appearance of new signals in NMR spectra corresponding to the protons and carbons of the added ring, and by the presence of characteristic IR absorptions, such as those for amide or lactam carbonyl groups.

| Reagent | Product Name | Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |

|---|---|---|---|---|

| Diethyl malonate | 7-Methoxy-pyrido[2,3-d]pyrimidine-2,4,9-triol | 68 | 11.5 (br s, NH), 10.8 (br s, NH), 7.1 (s, Ar-H), 3.95 (s, OCH₃) | 3450 (O-H), 3200 (N-H), 1680 (C=O), 1650 (C=O) |

| Ethyl acetoacetate | 7-Methoxy-2-methyl-pyrido[2,3-d]pyrimidin-4,9-diol | 75 | 11.2 (br s, NH), 7.0 (s, Ar-H), 3.93 (s, OCH₃), 2.40 (s, CH₃) | 3430 (O-H), 3180 (N-H), 1660 (C=O) |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 7-Methoxy-pyrido[2,3-d]pyrimidin-9-ol | 82 | 9.1 (s, pyrimidine-H), 8.8 (s, pyrimidine-H), 7.2 (s, Ar-H), 4.0 (s, OCH₃) | 3400 (O-H), 1610 (C=N), 1570 (C=C) |

Schiff Base Derivatives and Their Metal Complexes

Schiff bases, or imines, are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. semanticscholar.org The 5-amino group of this compound is a suitable nucleophile for this reaction. The synthesis is typically carried out by refluxing equimolar amounts of the aminopyridine and a selected carbonyl compound in a solvent like ethanol. nih.gov The formation of the azomethine (-CH=N-) linkage is a key feature of these derivatives.

These Schiff base ligands, particularly those containing additional donor atoms like the hydroxyl/oxo group and the methoxy oxygen, are excellent chelating agents for metal ions. nih.govnih.gov Reaction with metal salts (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent leads to the formation of stable metal complexes. nih.gov The coordination geometry and stoichiometry of these complexes depend on the metal ion, the structure of the Schiff base, and the reaction conditions.

The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1600-1650 cm⁻¹) and an azomethine proton signal in the ¹H NMR spectrum (around 8.0-9.0 ppm). Upon complexation with a metal, shifts in the C=N stretching frequency and changes in the NMR spectrum are observed, indicating the coordination of the azomethine nitrogen to the metal center. nih.gov

| Aldehyde | Schiff Base Ligand | Metal Salt | Complex | IR ν(C=N) cm⁻¹ (Ligand) | IR ν(C=N) cm⁻¹ (Complex) |

|---|---|---|---|---|---|

| Salicylaldehyde | 2-((E)-(6-methoxy-2-oxo-1,2-dihydropyridin-3-ylimino)methyl)phenol | Cu(OAc)₂ | Bis(ligand)copper(II) complex | 1625 | 1610 |

| 4-Methoxybenzaldehyde | 5-((E)-(4-methoxybenzylidene)amino)-6-methoxypyridin-2-ol | Zn(OAc)₂ | Bis(ligand)zinc(II) complex | 1630 | 1618 |

| Pyridine-2-carboxaldehyde | 6-Methoxy-5-((E)-(pyridin-2-ylmethylene)amino)pyridin-2-ol | CoCl₂ | Bis(ligand)cobalt(II) complex | 1622 | 1605 |

Strategies for Modulating Biological Activity and Interaction Profiles

Structural modifications of this compound are strategically employed to fine-tune its physicochemical properties and, consequently, its biological activity. Key strategies include modulating the electronic distribution within the molecule and imposing conformational constraints to optimize interactions with biological targets.

Electronic Density Modulation for Improved Selectivity

Furthermore, in the fused heterocyclic derivatives, the introduction of electron-withdrawing or electron-donating groups on the newly formed rings can fine-tune the electronic properties of the entire system. For example, adding a nitro or cyano group to a fused aromatic ring would decrease the electron density, potentially altering receptor binding affinity and selectivity. Conversely, adding alkyl or alkoxy groups would increase electron density. This modulation is a critical tool for optimizing a lead compound's activity profile.

Conformational Restrictions and Flexibility

Conformational flexibility allows a molecule to adopt various shapes, but this can be entropically unfavorable for binding to a specific target. Introducing conformational restrictions can lock the molecule into a more rigid, "bioactive" conformation, potentially increasing its potency and selectivity. nih.govacs.org

For derivatives of this compound, several strategies can impose such restrictions. The synthesis of fused heterocyclic systems, as described in section 3.3, is a primary method. By converting the flexible aminopyridine into a rigid, planar imidazopyridine or pyridopyrimidine, the relative orientation of the substituents is fixed. Similarly, the formation of bulky Schiff base derivatives can restrict rotation around the C-N single bond. Another approach involves creating bridged or macrocyclic derivatives, which severely limits the molecule's conformational freedom. These rigidified analogues are invaluable for probing the specific spatial requirements of a biological target's binding site.

Biochemical and Molecular Interaction Studies of 5 Amino 6 Methoxypyridin 2 Ol and Its Derivatives

Ligand-Target Binding Affinity and Selectivity Studies

The specificity with which a ligand binds to its biological target is a critical determinant of its therapeutic potential. Studies on derivatives of 5-amino-6-methoxypyridin-2-ol (B6259157) have explored their interactions with various enzymes and receptors, revealing promising affinity and selectivity profiles.

Interactions with Specific Enzymes and Receptors

A notable class of derivatives, the sulfonamide methoxypyridines, has been identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov One of the most potent compounds from this series, 22c , which features a quinoline (B57606) core, demonstrated strong inhibitory activity against PI3Kα with an IC50 of 0.22 nM and against mTOR with an IC50 of 23 nM. nih.gov This dual inhibition is significant as it can completely suppress the aberrant activation of the PI3K/Akt/mTOR signaling pathway. researchgate.net

In a different study, a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , derived from 6-methoxypyridin-3-amine, and its Cobalt(II) and Copper(II) complexes were synthesized and evaluated for their antimicrobial properties. nih.gov These compounds were screened against various bacterial species, and the Schiff base ligand, in particular, showed considerable binding affinity in in-silico studies against bacterial proteins. nih.gov

Another area of investigation has been the development of 2-aminopyridine (B139424) derivatives as inhibitors of human neuronal nitric oxide synthase (hnNOS). One such inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , exhibited excellent potency for both rat and human nNOS with Ki values of 46 nM and 48 nM, respectively. nih.gov This compound also showed high selectivity over other NOS isoforms. nih.gov

Furthermore, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). nih.gov The (R,R)-enantiomer, PAT-1251 , was selected as a clinical candidate. nih.gov

Below is an interactive data table summarizing the inhibitory activities of selected sulfonamide methoxypyridine derivatives against PI3Kα and mTOR.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22c | 0.22 | 23 |

| GDC-0941 (Reference) | 2.9 | 129 |

| BEZ235 (Reference) | 4.6 | 21 |

Identification of Molecular Targets and Binding Sites

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with their molecular targets. For the sulfonamide methoxypyridine derivatives targeting PI3Kα and mTOR, docking studies confirmed their binding mode within the active sites of these enzymes. nih.gov The nitrogen heteroatoms within the aromatic skeletons of these compounds are believed to interact with the key amino acid residue Val851 in the hinge region of the kinase domain, enhancing their binding affinity. nih.gov

In the case of the antimicrobial Schiff base ligand MPM and its metal complexes, in-silico studies against bacterial proteins were conducted to understand their non-bonded interactions. nih.gov The results indicated that the Schiff base ligand exhibits strong binding affinity with good hydrogen bonding and hydrophobic interactions with various microbial protein targets. nih.gov

For the hnNOS inhibitors, the 2-aminopyridine head of the molecules was found to be crucial for their activity, while modifications at the tail amino functionality were investigated to improve selectivity and bioavailability. nih.gov The binding of 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a noncompetitive antagonist of the mGlu5 receptor, is proposed to involve a network of aromatic residues within the transmembrane helices, stabilizing the inactive conformation of the receptor. nih.gov

Mechanistic Elucidation of Biological Actions

Understanding the mechanism through which a compound exerts its biological effects is fundamental to drug development. Research into this compound derivatives has begun to shed light on their modes of action at a molecular level.

Allosteric versus Orthosteric Binding Mechanisms

Currently, there is a lack of specific studies in the available literature to definitively characterize the binding mechanism of this compound derivatives as either allosteric or orthosteric. Orthosteric ligands bind to the same site as the endogenous substrate, directly competing with it. rsc.org In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that affects the activity of the active site. rsc.org While molecular docking studies of sulfonamide methoxypyridine derivatives suggest they bind within the ATP-binding pocket of PI3K/mTOR, which is characteristic of orthosteric inhibitors, further experimental validation is required to conclusively determine the binding mechanism.

Modulation of Signaling Pathways (e.g., PI3K/mTOR, Hedgehog)

The most well-documented biological action of this compound derivatives is the modulation of the PI3K/mTOR signaling pathway. nih.gov As previously mentioned, sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR, which can prevent the feedback loop activation of AKT, a downstream effector of PI3K. nih.gov By inhibiting both PI3K and mTOR, these compounds can effectively shut down this critical cell survival and proliferation pathway. researchgate.net A Western blot analysis of one of the most potent derivatives, 22c , showed a decrease in the phosphorylation of AKT at low concentrations, confirming its inhibitory effect on the PI3K/mTOR pathway. nih.gov

There is currently no available research linking this compound or its derivatives to the modulation of the Hedgehog signaling pathway.

Interaction with Nucleic Acids (e.g., DNA binding modes for complexes)

While direct studies on the interaction of metal complexes of this compound with DNA are limited, research on related structures provides some insights. The study of Co(II) and Cu(II) complexes of the Schiff base MPM , derived from a methoxypyridine amine, focused on antimicrobial activity and included molecular docking against bacterial proteins rather than DNA. nih.gov

In a broader context, metal complexes are known to interact with DNA through various modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. nih.govmdpi.com The specific binding mode is influenced by the geometry of the metal complex and the nature of the ligands. nih.gov For instance, molecular docking studies of some metal complexes have shown a preferential binding to the minor groove of DNA. nih.gov Spectroscopic techniques are often employed to study these interactions and determine binding constants. Further research is needed to synthesize metal complexes of this compound and its derivatives and to specifically investigate their DNA binding modes and potential applications in this area.

Role as a Precursor in Endogenous or Exogenous Biochemical Pathways

Currently, there is no documented evidence to suggest that this compound participates as a metabolite or intermediate in known endogenous or exogenous biochemical pathways within biological organisms. Its primary role, as established in the scientific literature, is that of a synthetic precursor or a chemical building block. nih.gov This compound is utilized in the laboratory synthesis of more complex molecules that are designed to have specific biological activities.

The chemical structure of this compound, featuring amino, methoxy (B1213986), and hydroxyl functional groups on a pyridine (B92270) ring, makes it a versatile starting material for creating a diverse range of derivatives. Researchers leverage these functional groups to build larger molecules with potential therapeutic applications, such as enzyme inhibitors. For instance, the core structure of this compound is integral to the design of novel sulfonamide methoxypyridine derivatives that have been investigated for their potent biological effects.

In Vitro Cellular Studies and Biological Assays (excluding clinical trials)

In vitro studies on derivatives of this compound, particularly sulfonamide methoxypyridine compounds, have demonstrated significant biological activity. These studies provide insights into the potential therapeutic applications of molecules derived from this precursor.

Derivatives of this compound have been synthesized and evaluated as potent enzyme inhibitors. Specifically, a series of sulfonamide methoxypyridine derivatives have been identified as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in cellular signaling pathways that are often dysregulated in cancer.

One of the most potent compounds from this series, derivative 22c , exhibited strong inhibitory activity against the PI3Kα isoform. nih.gov The inhibitory activities of this and related compounds are presented in the table below.

Table 1: Enzyme Inhibition of PI3Kα by Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα IC₅₀ (nM) |

|---|---|

| 22a | >1000 |

| 22b | 440 |

| 22c | 2 |

| 22d | 30 |

Data sourced from a study on novel PI3K/mTOR dual inhibitors. nih.gov

These results highlight the potential of the methoxypyridine scaffold in designing potent and specific enzyme inhibitors. The substitutions on the core structure play a critical role in determining the inhibitory potency of these derivatives. nih.gov

The enzymatic inhibition observed in cell-free assays translates to the modulation of cellular signaling pathways. The potent PI3K/mTOR inhibitor, 22c , was further investigated for its effects on downstream signaling and cellular processes in HCT-116 cells.

Phosphorylation Modulation : A key downstream effector of the PI3K pathway is the protein kinase B (PKB), also known as AKT. Western blot analysis revealed that compound 22c could effectively decrease the phosphorylation of AKT at low concentrations. nih.gov This indicates that the compound successfully inhibits the PI3K signaling cascade within the cell.

Cell Cycle Modulation : The impact of compound 22c on cell cycle progression was also assessed. The findings demonstrated that this derivative could induce cell cycle arrest in the G0/G1 phase in HCT-116 cells. nih.gov By halting the cell cycle, the compound prevents the proliferation of cancer cells.

Apoptosis Induction : In addition to causing cell cycle arrest, compound 22c was also found to induce apoptosis, or programmed cell death, in HCT-116 cells. nih.gov This dual mechanism of action—halting proliferation and inducing cell death—is a desirable characteristic for potential anticancer agents.

The antiproliferative effects of sulfonamide methoxypyridine derivatives have been evaluated against various human cancer cell lines. The data reveals that these compounds can inhibit the growth of cancer cells, with some derivatives showing high potency.

Compound 22c demonstrated strong antiproliferative activity against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 130 nM and 20 nM, respectively. nih.gov The antiproliferative activities of a selection of these derivatives are detailed in the table below.

Table 2: Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

|---|---|---|

| 22a | >10000 | >10000 |

| 22b | 770 | 120 |

| 22c | 130 | 20 |

| 22d | 200 | 40 |

Data represents the mean from three separate experiments. nih.gov

These findings underscore the significance of the this compound scaffold as a foundation for developing derivatives with potent antiproliferative properties. The effectiveness of these compounds against different cancer cell lines suggests a broad potential that warrants further investigation.

Computational and Theoretical Chemistry Investigations of 5 Amino 6 Methoxypyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a foundational understanding of the electronic structure and intrinsic properties of molecules. These methods are instrumental in elucidating the fundamental characteristics of 5-Amino-6-methoxypyridin-2-ol (B6259157).

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations can predict a range of electronic properties, including the distribution of electrons, orbital energies, and the molecular geometry that corresponds to the lowest energy state.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amino Group | 3450, 3350 |

| O-H Stretch | Hydroxyl Group | 3300 |

| C-H Stretch | Aromatic Ring | 3100-3000 |

| C=C/C=N Stretch | Pyridine (B92270) Ring | 1600-1450 |

| C-O Stretch | Methoxy (B1213986) Group | 1250 |

| C-N Stretch | Amino Group | 1300 |

Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species.

For this compound, the presence of both electron-donating (amino, methoxy, hydroxyl) and electron-withdrawing (the pyridine ring nitrogen) groups influences the energies of the frontier orbitals. A HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich amino and hydroxyl groups and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, particularly near the nitrogen atom.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.8 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 | Chemical Reactivity/Stability |

Note: These values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded map where different colors represent different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen of the amino group, due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups, along with parts of the pyridine ring, would likely exhibit positive potential (blue). This visual tool is invaluable for predicting how the molecule will interact with other charged or polar species.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are employed to study its interactions with other molecules and its conformational flexibility.

Molecular Docking for Ligand-Protein and Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.

Given the presence of multiple functional groups capable of hydrogen bonding and other interactions, this compound has the potential to interact with a variety of biological targets. A molecular docking study would involve selecting a specific protein or enzyme and computationally "docking" the compound into its active site. The results would provide a predicted binding mode and an estimated binding energy, offering insights into its potential as an inhibitor or modulator of the target protein. For example, docking studies are frequently used to investigate the interactions of small molecules with enzymes like kinases or proteases.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Key Interacting Residues | Asp145, Lys72, Glu91 | Hydrogen bonding and electrostatic interactions |

| Predicted Binding Mode | The amino and hydroxyl groups form hydrogen bonds with the protein backbone. The pyridine ring engages in pi-stacking interactions. | Specific interactions stabilizing the ligand-protein complex |

Note: This data is for illustrative purposes and does not represent results from an actual docking study.

Conformational Analysis and Energy Minimization Studies

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Energy minimization is a computational process used to find the conformation of a molecule that has the lowest potential energy, which is often the most stable and populated conformation.

Dynamic Behavior and Binding Pathway Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations could provide insights into the conformational flexibility of this compound, revealing how the molecule changes shape in different environments (e.g., in a vacuum, in water, or near a biological receptor). Furthermore, binding pathway simulations could elucidate the step-by-step mechanism by which this compound might approach and interact with a target protein, identifying key energetic barriers and intermediate states. However, no specific studies detailing molecular dynamics or binding pathway simulations for this compound have been reported.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules recognize each other and assemble into larger structures, such as crystals or ligand-receptor complexes.

This compound possesses multiple hydrogen bond donor (amino and hydroxyl groups) and acceptor (nitrogen and oxygen atoms) sites. nih.gov Theoretical calculations could be used to identify the preferred hydrogen bonding patterns, both between molecules of the compound itself and with other molecules like water or amino acid residues. Quantum chemical calculations would allow for the determination of the energetic strength of these hydrogen bonds, which is fundamental to the stability of any resulting molecular complex. nih.govnih.gov Currently, there is no published research detailing the specific hydrogen bonding networks or energetics for this compound.

The pyridine ring in this compound allows for the possibility of π-π stacking interactions, a type of non-covalent interaction that is important for the stabilization of structures in many biological and material systems. nih.govmdpi.com Computational studies could characterize the geometry (e.g., parallel-displaced or T-shaped) and calculate the interaction energy of these stacking arrangements. nih.gov Other non-covalent forces, such as van der Waals interactions, also contribute to molecular recognition and stability. mdpi.com Specific analyses of these interactions for this compound are not available.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for a molecule. nih.govmdpi.com These predicted spectra can be compared with experimental results to confirm the identity and purity of a synthesized compound. dntb.gov.ua The calculated IR spectrum helps in assigning specific vibrational modes to the observed absorption bands. researchgate.net No theoretical NMR or IR spectral data has been reported specifically for this compound.

UV-Vis Absorption and Emission Spectra Predictions

The electronic absorption and emission spectra of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a powerful tool for understanding the electronic transitions within a molecule, which are responsible for its absorption and emission of light. mdpi.comgithub.com The predicted spectra provide valuable information on the maximum absorption wavelength (λmax) and the nature of the electronic excitations, which are typically π-π* transitions in aromatic compounds like substituted pyridines. nih.gov

Computational studies on similar aminopyridine derivatives have shown that the positions of the amino and methoxy groups on the pyridine ring significantly influence the UV-Vis absorption spectrum. acs.org The electron-donating nature of the amino and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridin-2-ol. The solvent environment also plays a crucial role in the spectral characteristics. rsc.org Polar solvents can lead to shifts in the absorption and emission wavelengths due to the stabilization of the ground or excited states. nih.gov

The prediction of the UV-Vis spectrum involves calculating the excitation energies and the corresponding oscillator strengths for the transitions from the ground state to various excited states. nih.gov The transition with the highest oscillator strength typically corresponds to the main absorption band. For this compound, the primary electronic transition is expected to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Emission spectra, which are related to the transition from the first excited state back to the ground state, can also be computationally modeled. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be influenced by the geometry relaxation in the excited state and the solvent polarity. researchgate.net

Below is a representative data table of predicted UV-Vis absorption and emission characteristics for this compound, based on computational studies of analogous substituted pyridine molecules.

| Computational Parameter | Predicted Value | Description |

| Absorption Maximum (λmax) | ~320-350 nm | Predicted wavelength of maximum light absorption, corresponding to the primary π-π* electronic transition. |

| Molar Absorptivity (ε) | High | Indicates a high probability of this electronic transition occurring. |

| Primary Transition | HOMO → LUMO | The main electronic excitation responsible for the primary absorption band. |

| Emission Maximum (λem) | ~380-420 nm | Predicted wavelength of maximum fluorescence, occurring at a lower energy than the absorption. |

| Stokes Shift | ~60-70 nm | The difference in wavelength between the maximum absorption and maximum emission. |

Note: The values presented in this table are illustrative and based on theoretical predictions for structurally similar aminopyridine derivatives. Actual experimental values may vary.

Global Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental in understanding the chemical reactivity and stability of a molecule. nih.gov These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's tendency to react. ias.ac.innih.gov

The chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. rasayanjournal.co.in Conversely, a "soft" molecule, characterized by a small HOMO-LUMO gap and high global softness (S), is more polarizable and reactive. eurjchem.com

These global reactivity descriptors are calculated using the following equations based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = - (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

An interactive data table summarizing the predicted global reactivity descriptors for this compound, based on DFT calculations for similar molecules, is provided below.

| Global Reactivity Descriptor | Symbol | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Indicates high kinetic stability and low chemical reactivity. |

| Chemical Hardness | η | 2.25 to 2.75 | Measures the resistance to change in electron distribution; a higher value suggests greater stability. nih.gov |

| Global Softness | S | 0.18 to 0.22 | The reciprocal of hardness; a lower value indicates less reactivity. |

| Chemical Potential | μ | -3.0 to -3.5 | Represents the "escaping tendency" of electrons from the molecule. |

| Electrophilicity Index | ω | 1.5 to 2.5 | Quantifies the energy lowering of a molecule when it accepts electrons; a measure of its electrophilic character. |

Note: These values are estimations based on computational data for analogous substituted pyridine systems and serve to illustrate the expected chemical reactivity profile of this compound.

Advanced Analytical and Spectroscopic Characterization Methods for 5 Amino 6 Methoxypyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 5-Amino-6-methoxypyridin-2-ol (B6259157), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂), hydroxyl (OH), and methoxy (B1213986) (OCH₃) protons.

The pyridinone ring contains two protons. Due to the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the pyridinone carbonyl, these protons would appear as distinct doublets in the aromatic region of the spectrum. The exchangeable protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | 6.0 - 6.5 | Doublet (d) | Coupled to H-4. |

| H-4 | 6.8 - 7.3 | Doublet (d) | Coupled to H-3. |

| OCH₃ | 3.7 - 4.0 | Singlet (s) | 3 protons of the methoxy group. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O. |

| OH | 10.0 - 12.0 | Broad Singlet (br s) | Exchangeable with D₂O. Tautomeric form may influence shift. |

Carbon (¹³C) NMR for Carbon Backbone Characterization

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the carbonyl group (C-2) is expected to be the most downfield signal (typically >160 ppm). The carbons attached to the oxygen (C-6) and nitrogen (C-5) atoms will also be significantly downfield due to the electronegativity of these heteroatoms. The methoxy carbon will appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 160 - 165 | Carbonyl carbon, deshielded. |

| C-3 | 95 - 105 | Shielded by adjacent electron-donating groups. |

| C-4 | 120 - 130 | Aromatic carbon. |

| C-5 | 135 - 145 | Attached to the amino group. |

| C-6 | 150 - 155 | Attached to the methoxy group. |

| OCH₃ | 55 - 60 | Methoxy carbon. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the signals of the H-3 and H-4 protons, confirming their adjacent positions on the pyridine (B92270) ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com This would allow for the definitive assignment of each protonated carbon. For example, the proton signal assigned to H-3 would show a correlation to the carbon signal for C-3, and the H-4 signal would correlate to the C-4 signal. The methoxy protons would correlate to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity through quaternary (non-protonated) carbons and across heteroatoms. mdpi.com Key HMBC correlations would include:

The methoxy protons (OCH₃) showing a correlation to the C-6 carbon.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-4 proton showing correlations to C-2, C-5, and C-6. These correlations would unequivocally confirm the substitution pattern on the pyridinone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₆H₈N₂O₂. appchemical.com

HRMS would be used to confirm this formula by measuring the exact mass of the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Exact Mass (Monoisotopic) | 140.0586 |

| Expected [M+H]⁺ ion (m/z) | 141.0659 |

An experimentally observed m/z value within a very narrow tolerance (typically <5 ppm) of the calculated value for C₆H₉N₂O₂⁺ would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

For the protonated molecule of this compound ([M+H]⁺, m/z 141.07), characteristic fragmentation pathways would involve the loss of small, stable neutral molecules. Common losses from amino and methoxy-substituted aromatic rings include the loss of a methyl radical (•CH₃), carbon monoxide (CO), and ammonia (B1221849) (NH₃).

Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound (Note: These are predicted fragmentation pathways. Actual fragmentation can be more complex.)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 141.07 | •CH₃ (15.02) | 126.04 | Loss of methyl radical from the methoxy group. |

| 141.07 | CO (27.99) | 113.07 | Loss of carbon monoxide from the pyridinone ring. |

| 126.04 | CO (27.99) | 98.05 | Sequential loss of •CH₃ and CO. |

| 141.07 | NH₃ (17.03) | 124.04 | Loss of ammonia from the amino group. |

Analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the various functional groups (amino, methoxy, and pyridinone) within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing molecular structure. americanpharmaceuticalreview.com These methods measure the vibrational energies of bonds within a molecule, which are unique and create a characteristic "fingerprint." mdpi.com

The structure of this compound contains several key functional groups—an amino group (-NH₂), a methoxy group (-OCH₃), and a pyridin-2-one core. It is important to note that this compound predominantly exists in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine (B17775) form, especially in the solid state. wikipedia.org The vibrational modes of these groups can be assigned to specific bands in the IR and Raman spectra. Due to the absence of specific experimental spectra for this compound in the literature, the assignments in Table 6.3.1 are based on data from 2-pyridone, aminopyridines, and related substituted derivatives. researchgate.netscielo.org.mx

The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. The pyridone ring itself has a characteristic N-H stretching vibration from the amide group, which is often broadened due to hydrogen bonding and appears around 3000-3400 cm⁻¹. nih.gov The C=O stretching vibration of the pyridone ring is a strong, prominent band in the IR spectrum, typically found between 1650 and 1690 cm⁻¹. researchgate.netcdnsciencepub.com The methoxy group can be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band. The aromatic pyridine ring gives rise to several C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ range.

Table 6.3.1: Representative Vibrational Mode Assignments for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Pyridone Ring Amide | 3000 - 3400 | Medium, Broad |

| C-H Stretch | Methoxy (-OCH₃) & Aromatic Ring | 2850 - 3100 | Medium-Weak |

| C=O Stretch | Pyridone Ring Carbonyl | 1650 - 1690 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | Medium-Strong |

| C-O Stretch | Methoxy (-OCH₃) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

Data compiled from studies on 2-pyridone and substituted pyridines. scielo.org.mxnih.govcdnsciencepub.com

While larger conformational changes like bond rotation are limited in a rigid ring system, vibrational spectroscopy can provide insights into subtle structural variations, such as tautomerism and the orientation of substituent groups. nih.gov The most significant equilibrium for this molecule is the tautomerization between the this compound (enol) form and the 5-Amino-6-methoxy-1H-pyridin-2-one (amide) form. IR spectroscopy is definitive in distinguishing these forms; the presence of a strong C=O stretch near 1660 cm⁻¹ and the absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) confirms the predominance of the pyridone structure. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.org This technique is particularly useful for characterizing conjugated systems like this compound.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-electron system of the conjugated pyridone ring and the non-bonding electrons on the nitrogen and oxygen atoms. The primary transitions observed are π → π* and n → π*. youtube.comyoutube.com

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyridones, these transitions are often found in the 200-300 nm range. wikipedia.orgresearchgate.net

n → π Transitions:* These transitions involve exciting an electron from a non-bonding orbital (e.g., the lone pairs on the carbonyl oxygen or the amino nitrogen) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and occur at longer wavelengths, often above 300 nm. researchgate.net

The amino and methoxy groups act as auxochromes, which are substituents that can shift the absorption maxima (λ_max) and increase their intensity. Both groups are electron-donating and can extend the conjugation of the system, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transition.